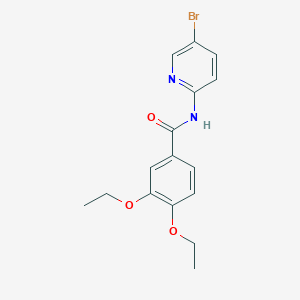

![molecular formula C14H13NO3S2 B4181580 methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)

methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate

Descripción general

Descripción

The chemical compound methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate belongs to a class of thiophene derivatives known for their versatile chemical properties and applications in various fields including materials science and pharmaceuticals. Thiophene derivatives are widely studied for their unique electronic and photophysical properties.

Synthesis Analysis

Synthesis of thiophene derivatives, such as methyl 3-amino-2-thiophene carboxylate, often involves reactions with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates can further react with primary amines, hydrazine, and phenylhydrazine to yield thiophene-based compounds (Hajjem, Khoud, & Baccar, 2010). Another pathway involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, leading to polyfunctional thiophene derivatives with significant photophysical properties (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the title compound, often features a central thiophene ring substituted with various functional groups that significantly influence the compound's properties and reactivity. Single crystal X-ray diffraction methods have confirmed the structures of such compounds, revealing detailed geometrical parameters and intramolecular interactions (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including cyclization, acylation, and substitution reactions, which can be utilized to synthesize a wide range of heterocyclic compounds with diverse biological and chemical properties. The reactivity of the ester and imidate groups in these compounds plays a crucial role in determining the types of reactions and products formed (Hajjem, Khoud, & Baccar, 2010).

Safety and Hazards

Methyl 3-amino-2-thiophenecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

It is known that the compound can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . .

Result of Action

Its ability to form N-arylamidrazones suggests it may have potential applications in organic synthesis , but its biological effects remain to be determined.

Propiedades

IUPAC Name |

methyl 3-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-18-14(17)13-11(7-8-19-13)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRHYDBDVRJOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(phenylsulfanyl)acetamido]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

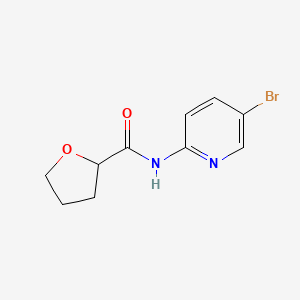

![3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4181500.png)

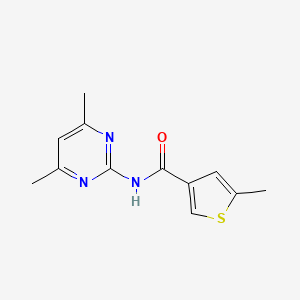

![4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4181505.png)

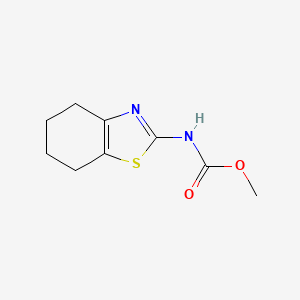

![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181549.png)

![4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181581.png)

![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)

![3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)

![2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)

![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)